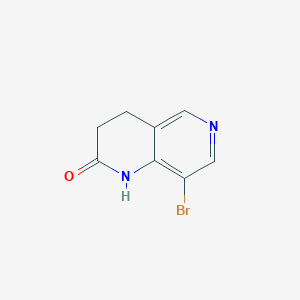
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Overview
Description
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one (8-Br-DHN-2(1H)-one) is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a member of the naphthyridine family and is a versatile compound that can be used in a wide variety of experiments.
Scientific Research Applications
Chemical Reactions and Properties
- Reactivity with Potassium Amide : The compound shows interesting reactivity when combined with potassium amide in liquid ammonia. This reaction leads to the formation of various amino compounds and demonstrates the compound's potential in synthetic chemistry applications (Plas, Woźniak, & Veldhuizen, 2010).
- Transformation into Thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones : Transforming the compound into thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones results in increased cAMP phosphodiesterase III inhibitory potency, highlighting its potential in medicinal chemistry (Singh et al., 1995).
- Amination Reactions : The compound undergoes interesting amination reactions, providing insights into its chemical behavior and potential for creating diverse derivatives (Haak & Plas, 2010).
Biomedical Applications
- Antiproliferative Activity : Derivatives of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one have displayed antiproliferative activity towards breast cancer cell lines, suggesting its potential in cancer research (Guillon et al., 2017).
- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial agents (Mayekar et al., 2011).
- Synthesis of Biologically Active Compounds : The compound's derivatives have been used in synthesizing compounds with potential inhibitory activity against penicillin-binding protein 6 (PBP6), demonstrating its significance in pharmaceutical development (Sakram et al., 2019).
Miscellaneous Applications
- Synthesis of 3,4-Dihydro-1,8-Naphthyridin-2(1H)-ones : This process, involving inverse electron-demand Diels–Alder reactions, highlights the compound's utility in advanced synthetic methodologies (Fadel et al., 2014).
properties
IUPAC Name |
8-bromo-3,4-dihydro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDKSQDNDDAXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677832 | |
| Record name | 8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
CAS RN |
885271-02-3 | |
| Record name | 8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)

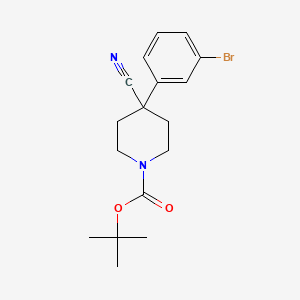



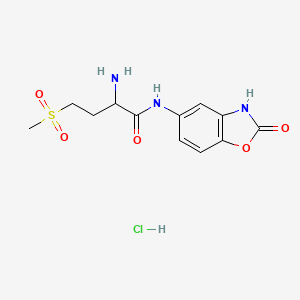


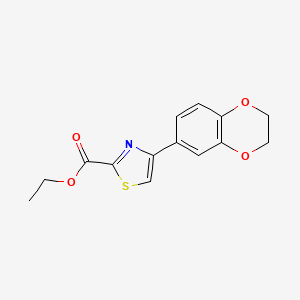
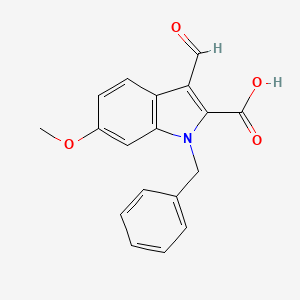
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)